molecular formula C6H8N2OS B13116664 4-Ethoxypyrimidine-2-thiol CAS No. 72565-78-7

4-Ethoxypyrimidine-2-thiol

Cat. No.: B13116664
CAS No.: 72565-78-7
M. Wt: 156.21 g/mol
InChI Key: KWPKJNZBFZSKCS-UHFFFAOYSA-N
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Description

4-Ethoxypyrimidine-2-thiol is a heterocyclic compound that belongs to the class of pyrimidine derivatives. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethoxypyrimidine-2-thiol typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-chloro-4-ethoxypyrimidine with thiourea under basic conditions to yield the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality products .

Chemical Reactions Analysis

Types of Reactions: 4-Ethoxypyrimidine-2-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Ethoxypyrimidine-2-thiol has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Ethoxypyrimidine-2-thiol involves its interaction with various molecular targets and pathways. The thiol group can form covalent bonds with thiol-reactive sites on proteins, leading to the modulation of enzyme activities and signaling pathways. Additionally, the compound’s ability to undergo redox reactions can influence oxidative stress and cellular responses .

Comparison with Similar Compounds

Uniqueness: 4-Ethoxypyrimidine-2-thiol is unique due to the presence of both an ethoxy group and a thiol group, which imparts distinct chemical reactivity and potential biological activities. The combination of these functional groups allows for versatile chemical modifications and diverse applications in various fields .

Properties

CAS No.

72565-78-7

Molecular Formula

C6H8N2OS

Molecular Weight

156.21 g/mol

IUPAC Name

6-ethoxy-1H-pyrimidine-2-thione

InChI

InChI=1S/C6H8N2OS/c1-2-9-5-3-4-7-6(10)8-5/h3-4H,2H2,1H3,(H,7,8,10)

InChI Key

KWPKJNZBFZSKCS-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=NC(=S)N1

Origin of Product

United States

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